N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound is a pyrazoline-based benzenesulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazol-3-yl core. Key structural features include:
- A 4-methoxybenzenesulfonyl group at position 1 of the pyrazoline ring.
- A phenyl substituent at position 5 of the pyrazoline ring.
- A methanesulfonamide group attached to a para-substituted phenyl ring at position 3 of the pyrazoline.
The molecule’s design integrates sulfonamide moieties, which are frequently associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase) . Its synthesis typically involves cyclocondensation reactions, and structural confirmation relies on techniques like ¹H/¹³C NMR and HRMS .
Properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-20-12-14-21(15-13-20)33(29,30)26-23(18-6-4-3-5-7-18)16-22(24-26)17-8-10-19(11-9-17)25-32(2,27)28/h3-15,23,25H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSYWLCKVZGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.
Substitution Reactions: The pyrazole core is then subjected to substitution reactions to introduce the phenyl and methoxybenzenesulfonyl groups. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides or thiols under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield p-methoxybenzoic acid, while reduction of the sulfonyl group can produce p-methoxyphenylthiol.
Scientific Research Applications
N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its electron-donating substituents (e.g., methoxy groups) and sulfonamide pharmacophores . Comparisons with structurally analogous compounds are summarized below:
Key Observations :
- Functional Groups: Cyano (in ) and nitro (in ) groups modulate electronic properties, affecting reactivity and binding affinity.
Computational and Analytical Tools
- Structural Analysis : SHELX and ORTEP-III are widely used for crystallographic refinement and visualization.
Biological Activity
N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, methanesulfonamide moiety, and a methoxybenzene sulfonyl group. Its molecular formula is C₂₁H₂₃N₃O₅S₂, and it has a molecular weight of approximately 445.56 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression. For instance, studies have indicated that it can inhibit β-catenin signaling pathways, which are crucial in various cancers, including colorectal cancer .
- Cell Proliferation Suppression : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines such as SW480 and HCT116. The IC50 values were reported to be 2 μM and 0.12 μM respectively, indicating potent anti-cancer activity .
Table 1: Summary of Biological Activities
Case Studies
- Colorectal Cancer Model : In a recent study involving xenograft models of colorectal cancer, this compound was administered to BALB/C nu/nu mice. The results indicated significant tumor growth inhibition and a marked reduction in Ki67 expression, suggesting its effectiveness as a potential therapeutic agent against colorectal cancer .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with β-catenin leads to altered gene expression profiles associated with cell proliferation and apoptosis. This suggests that the compound may serve as a dual-action agent by not only inhibiting proliferation but also promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
